molecular formula C12H20N4 B121184 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- CAS No. 147539-21-7

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-

Cat. No. B121184
Key on ui cas rn: 147539-21-7
M. Wt: 220.31 g/mol
InChI Key: COALJHRGWIXLFP-UHFFFAOYSA-N
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Patent
US09226970B2

Procedure details

Trifluoroacetic acid (2.0 mL) was added to a stirred solution of 2-(Boc-piperazinyl)-3-(i -propylamino)pyridine 4 (1.426 g, 4.45 mmol) in dichloromethane (10 mL) at 0° C. The resulting mixture was stirred at 0° C. for 30 min, at room temperature for 1 h 15 min. Additional quantities of TFA (2.0 mL) were added. The mixture was stirred at room temperature for another 23 h. Sat. K2CO3 solution was slowly added to quench the reaction (gas ↑). Small amount of water was added to help the layers separation. The organic phase was separated and the aqueous phase was extracted with dichloromethane (2×25 mL). The combined organic solution was washed with brine, dried over anhydrous Na2SO4, and concentrated to afford the product in quantitative yield. 1H-NMR (CDCl3): 7.681 (dd, J=5.0 Hz and 1.5 Hz, 1 H, Ar—H), 6.890 (dd, J=8.0 Hz and 5.0 Hz, 1 H, Ar—H), 6.800 (dd, J=8.0 Hz and 1.5 Hz, 1 H, Ar—H), 4.170 (d, J=7.5 Hz, 1 H, NH), 3.567-3.485 (m, 1 H, CH), 3.046 (s, 8 H, 4 CH2), 1.983 (br, 1 H, NH), 1.234 (d, J=6.0 Hz, 6 H, 2 CH3).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
2-(Boc-piperazinyl)-3-(i -propylamino)pyridine
Quantity
1.426 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C([CH:15]1[CH2:20][NH:19][CH2:18][CH2:17][N:16]1[C:21]1[C:26]([NH:27][CH:28]([CH3:30])[CH3:29])=[CH:25][CH:24]=[CH:23][N:22]=1)(OC(C)(C)C)=O.C([O-])([O-])=O.[K+].[K+].O>ClCCl>[N:16]1([C:21]2[C:26]([NH:27][CH:28]([CH3:30])[CH3:29])=[CH:25][CH:24]=[CH:23][N:22]=2)[CH2:15][CH2:20][NH:19][CH2:18][CH2:17]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
2-(Boc-piperazinyl)-3-(i -propylamino)pyridine
Quantity
1.426 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C1N(CCNC1)C1=NC=CC=C1NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 30 min, at room temperature for 1 h 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for another 23 h
Duration
23 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction (gas ↑)
CUSTOM
Type
CUSTOM
Details
the layers separation
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (2×25 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the product in quantitative yield

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
N1(CCNCC1)C1=NC=CC=C1NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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